2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
CAS No.: 904273-19-4
Cat. No.: VC4244377
Molecular Formula: C22H16IN3O2
Molecular Weight: 481.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904273-19-4 |
|---|---|
| Molecular Formula | C22H16IN3O2 |
| Molecular Weight | 481.293 |
| IUPAC Name | 2-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C22H16IN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27) |
| Standard InChI Key | YMFZUCORKUVJQO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I |
Introduction
Chemical Structure and Properties
Structural Features
The compound features a fused quinazolin-4(3H)-one ring system linked to an N-phenylbenzamide group. Key structural elements include:
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Quinazolinone core: A bicyclic system with a carbonyl group at C4 and a methyl substituent at C2 .
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Benzamide moiety: A benzamide group substituted with an iodine atom at the ortho position relative to the amide bond .
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Phenyl bridge: A meta-substituted phenyl group connecting the quinazolinone and benzamide units .
The iodine atom enhances molecular polarizability and influences binding interactions, while the methyl group on the quinazolinone contributes to hydrophobic interactions .
Molecular Formula and Weight
Spectroscopic Data
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¹H NMR: Signals for aromatic protons appear between δ 7.2–8.5 ppm, with a singlet for the methyl group at δ 2.4 ppm .
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¹³C NMR: Carbonyl carbons (C=O) resonate at δ 165–170 ppm, while the iodine-substituted aromatic carbons show deshielding at δ 130–140 ppm .
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HRMS: [M+H]⁺ peak observed at m/z 482.0321 (calculated: 482.0325) .
Synthesis and Optimization
Transition-Metal-Free Cyclization
A Cs₂CO₃-promoted nucleophilic aromatic substitution (SₙAr) reaction between 2-fluoro-N-methylbenzamide and iodobenzamide in dimethyl sulfoxide (DMSO) yields the quinazolinone core. Subsequent cyclization forms the final product in 65–78% yield :
I₂/TBHP-Mediated Oxidative Coupling
Iodine and tert-butyl hydroperoxide (TBHP) facilitate a domino reaction between isatin derivatives and 2-amino-N-arylbenzamides. This method achieves 70–85% yield under reflux conditions in methanol :
Reaction Optimization
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Solvent: DMSO enhances SₙAr reactivity due to its high polarity .
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Temperature: Optimal cyclization occurs at 135°C for 24 hours .
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Base: Cs₂CO₃ outperforms K₂CO₃ or NaOH in minimizing side reactions .
Pharmacological Activity
In Vitro Cytotoxicity
The compound exhibits potent activity against multiple cancer cell lines :
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| A549 (lung) | 10.3 | |
| DU145 (prostate) | 12.7 | |
| HepG2 (liver) | 16.9 | |
| MCF-7 (breast) | 18.2 |
Mechanism of Action
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DNA intercalation: The planar quinazolinone core intercalates into DNA, disrupting replication .
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Topoisomerase inhibition: Stabilizes topoisomerase II-DNA cleavage complexes, inducing apoptosis .
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EGFR inhibition: Suppresses epidermal growth factor receptor (EGFR) phosphorylation (IC₅₀ = 0.42 μM) .
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) .
Analytical Characterization
Chromatographic Methods
Spectroscopic Techniques
Computational Studies
Molecular Docking
Docking simulations (PDB ID: 1N37) reveal strong binding to DNA via:
QSAR Analysis
A quantitative structure-activity relationship (QSAR) model highlights the critical role of:
Applications and Future Directions
Synthetic Modifications
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